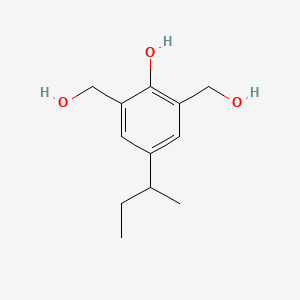
4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol: is an organic compound with a unique structure that includes a phenol ring substituted with a butan-2-yl group and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol typically involves the alkylation of a phenol derivative with a butan-2-yl group followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2,6-dihydroxybenzaldehyde with butan-2-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a formaldehyde reaction to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenol ring can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using thionyl chloride or bromine, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(Butan-2-yl)-2,6-diformylphenol or 4-(Butan-2-yl)-2,6-dicarboxyphenol.
Reduction: Formation of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)cyclohexanol.
Substitution: Formation of 4-(Butan-2-yl)-2,6-bis(chloromethyl)phenol or 4-(Butan-2-yl)-2,6-bis(aminomethyl)phenol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. The phenol ring and hydroxymethyl groups can scavenge free radicals, making it a candidate for developing new antioxidant therapies .
Medicine: In medicine, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial activities. The presence of hydroxymethyl groups enhances its solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl groups can enhance the compound’s binding affinity to specific receptors, modulating cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
- 4-(Butan-2-yl)-2,6-dimethylphenol
- 4-(Butan-2-yl)-2,6-dihydroxyphenol
- 4-(Butan-2-yl)-2,6-diformylphenol
Comparison: Compared to these similar compounds, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the hydroxymethyl groups improve its solubility and potential biological activity .
Propiedades
Número CAS |
56272-52-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-butan-2-yl-2,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C12H18O3/c1-3-8(2)9-4-10(6-13)12(15)11(5-9)7-14/h4-5,8,13-15H,3,6-7H2,1-2H3 |
Clave InChI |
PAZZDPKALWDQED-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C(=C1)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

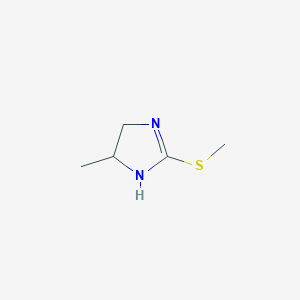
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)


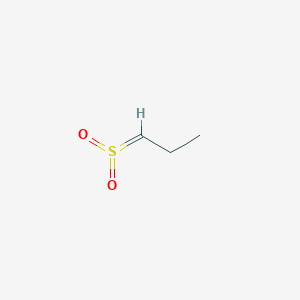
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
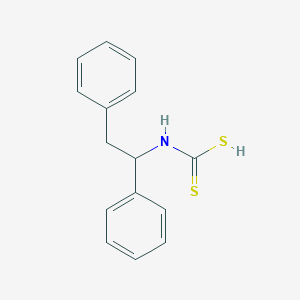
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
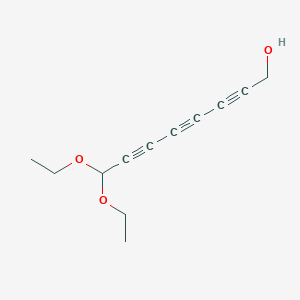
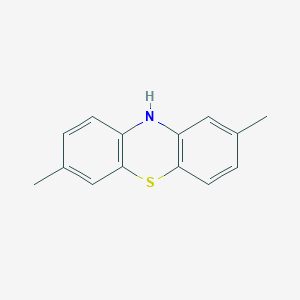
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
